molecular formula C12H9NS2 B14700369 10H-phenothiazine-3-thiol CAS No. 27414-89-7

10H-phenothiazine-3-thiol

Cat. No.: B14700369
CAS No.: 27414-89-7
M. Wt: 231.3 g/mol
InChI Key: AUZHFOZAWBCRKX-UHFFFAOYSA-N
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Description

10H-phenothiazine-3-thiol: is a sulfur-containing heterocyclic compound derived from phenothiazine Phenothiazine itself is a well-known and versatile building block in various fields due to its unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazine-3-thiol typically involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. This reaction is followed by oxidation using reagents such as 30% hydrogen peroxide in glacial acetic acid . Another method involves the Smiles rearrangement of 2-formamido-2′-nitrodiphenyl sulfides in alcoholic potassium hydroxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 10H-phenothiazine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in glacial acetic acid.

    Substitution: Halogenating agents for electrophilic substitution.

    Coupling Reactions: Palladium catalysts for Suzuki coupling.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Substitution Products: Halogenated derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

10H-phenothiazine-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10H-phenothiazine-3-thiol involves its ability to participate in redox reactions. The thiol group can undergo oxidation, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 10H-phenothiazine-3-thiol is unique due to the presence of the thiol group, which enhances its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in research and industry.

Properties

CAS No.

27414-89-7

Molecular Formula

C12H9NS2

Molecular Weight

231.3 g/mol

IUPAC Name

10H-phenothiazine-3-thiol

InChI

InChI=1S/C12H9NS2/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7,13-14H

InChI Key

AUZHFOZAWBCRKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)S

Origin of Product

United States

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